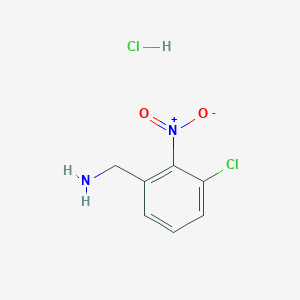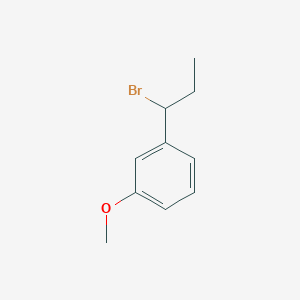
1-(1-Bromopropyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropyl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromopropyl)-3-methoxybenzene can be synthesized through the bromination of 1-propyl-3-methoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The bromination occurs at the benzylic position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromopropyl)-3-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, converting the bromopropyl group into a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻) and other nucleophiles. The reaction typically occurs under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Substitution: The major product formed is 1-(1-Hydroxypropyl)-3-methoxybenzene.
Oxidation: The major product formed is 3-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
1-(1-Bromopropyl)-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropyl)-3-methoxybenzene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. The presence of the methoxy group on the benzene ring can influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromopropyl)benzene: Similar structure but lacks the methoxy group.
3-Methoxybenzyl bromide: Similar structure but the bromine is directly attached to the benzene ring.
Uniqueness
1-(1-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups. This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
1-(1-bromopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
XEECGKOBNORGAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


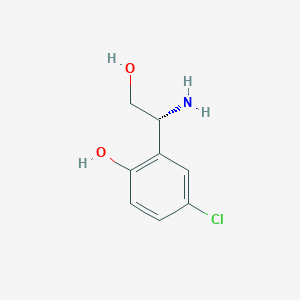
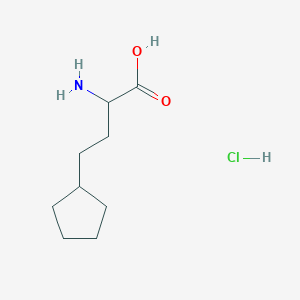
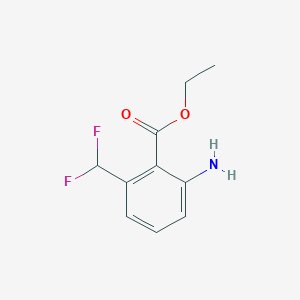
![Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
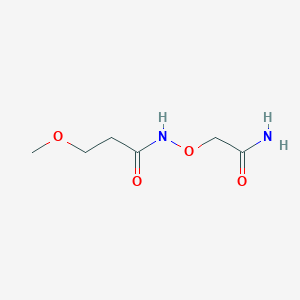
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
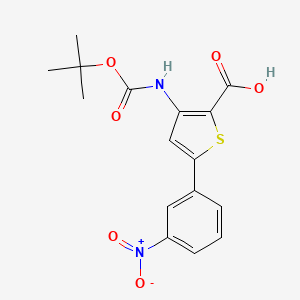
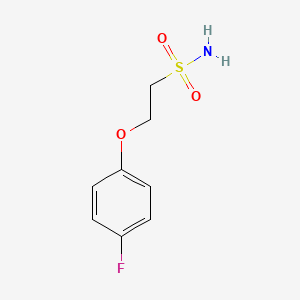
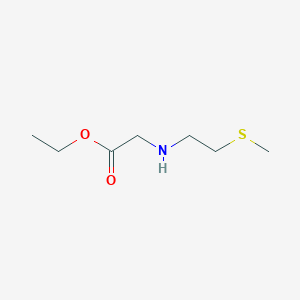
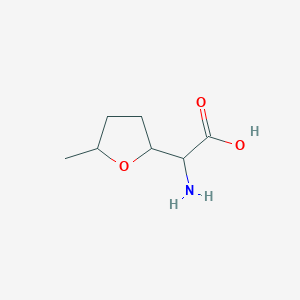
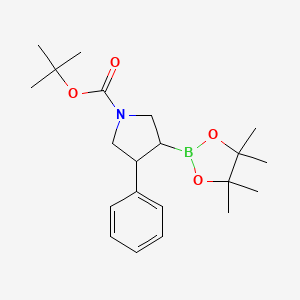
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)

